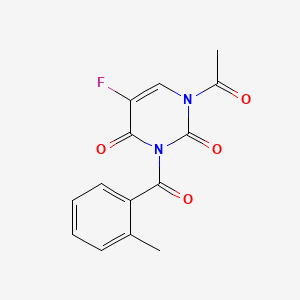
1-Acetyl-3,2-toluyl-5-fluorouracil
Übersicht
Beschreibung
1-Acetyl-3,2-toluyl-5-fluorouracil is a potent antineoplastic agent . It has been used in research for its potential anti-cancer properties .
Synthesis Analysis
While specific synthesis methods for 1-Acetyl-3,2-toluyl-5-fluorouracil were not found, there are studies on the synthesis of related 5-fluorouracil derivatives . These methods often involve the use of liver microsomal enzymes for the conversion of prodrugs to 5-fluorouracil .Molecular Structure Analysis
The molecular weight of 1-Acetyl-3,2-toluyl-5-fluorouracil is 290.25 and its molecular formula is C14H11FN2O4 . The SMILES representation of its structure is O=C1N(C(C2=CC=CC=C2C)=O)C(C(F)=CN1C©=O)=O .Wissenschaftliche Forschungsanwendungen
Synthesis and Antitumor Activity
1-Acetyl-3,2-toluyl-5-fluorouracil has been synthesized as part of a series of N-acyl and N-(alkoxycarbonyl)-5-fluorouracil derivatives. These compounds have demonstrated significant antitumor activities in various studies. For instance, N1-acetyl-N3-o-toluyl-5-fluorouracil has shown promise among these derivatives due to its higher activity against tumors and lower toxicity. The efficacy of these derivatives, including their synthesis, has been extensively researched, indicating their potential in chemotherapy (Kametani et al., 1980).
Analytical Assessment
The analytical assessment of 1-Acetyl-3,2-toluyl-5-fluorouracil has been developed using High-Performance Liquid Chromatography (HPLC). This method is significant for determining the purity and impurity levels of the compound, essential for its application in scientific research (Quan, 2002).
Comparative Efficacy Studies
Comparative studies have been conducted to evaluate the efficacy of 1-Acetyl-3,2-toluyl-5-fluorouracil against tumors. For example, its effectiveness against murine hepatoma MH134 has been compared with 5-fluorouracil. These studies have been crucial in understanding the relative therapeutic benefits and potential clinical applications of this compound (Yata, Yamajo, & Okada, 1985).
Prodrug Evaluation
1-Acetyl-3,2-toluyl-5-fluorouracil has been evaluated as a prodrug of 5-fluorouracil, particularly in the context of cancer treatment. Studies have shown that it can effectively inhibit the growth of cancer cells, suggesting its potential as a more targeted and efficient form of cancer therapy (Liu et al., 2007).
Hydrolysis and Stability
Research has also focused on the hydrolysis kinetics and physicochemical properties of N-acyl derivatives of 5-fluorouracil, including 1-Acetyl-3,2-toluyl-5-fluorouracil. Understanding these properties is crucial for developing effective drug formulations and optimizing their therapeutic efficacy (Buur & Bundgaard, 1984).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-acetyl-5-fluoro-3-(2-methylbenzoyl)pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-8-5-3-4-6-10(8)12(19)17-13(20)11(15)7-16(9(2)18)14(17)21/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXHAKVGNKHFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2C(=O)C(=CN(C2=O)C(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222129 | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-3,2-toluyl-5-fluorouracil | |
CAS RN |
71861-76-2 | |
| Record name | 1-Acetyl-5-fluoro-3-(2-methylbenzoyl)-2,4(1H,3H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71861-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071861762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Acetyl-3,2-toluyl-5-fluorouracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00222129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



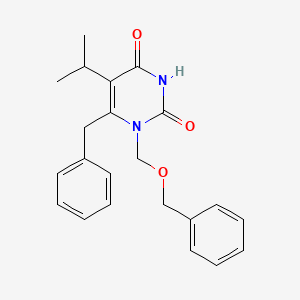

![(E)-3-(3,4-dimethoxyphenyl)-N-[2-(2-methylindol-1-yl)ethyl]prop-2-enamide](/img/structure/B1663115.png)
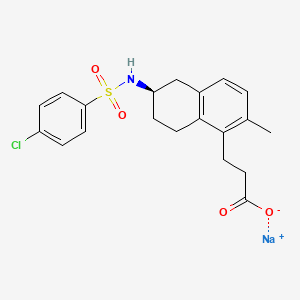
![6-(4-Chlorophenyl)sulfonyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1663118.png)

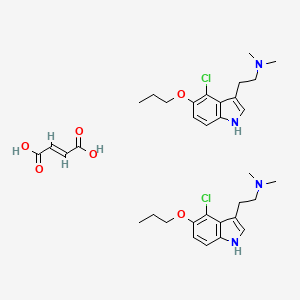
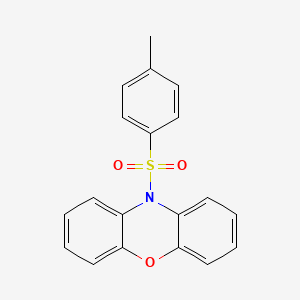
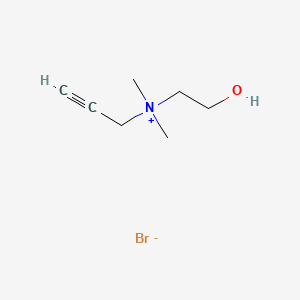

![5-(2,5-Dimethoxyphenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B1663131.png)


![1,2,4,5-Tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B1663134.png)